1-Acetyl-2,2-dimethyl-4-(pyridin-2-ylthio)methyl-1,2dihydroquinoline
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Overview
Description
1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine moieties in its structure suggests it may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyridylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinoline derivative with a pyridylsulfanyl group, often using a thiol reagent in the presence of a base.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, bases, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline and pyridine moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE include:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are important in biological systems.
Thioethers: Compounds containing sulfur atoms bonded to carbon, which are common in various organic molecules.
Properties
Molecular Formula |
C19H20N2OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[2,2-dimethyl-4-(pyridin-2-ylsulfanylmethyl)quinolin-1-yl]ethanone |
InChI |
InChI=1S/C19H20N2OS/c1-14(22)21-17-9-5-4-8-16(17)15(12-19(21,2)3)13-23-18-10-6-7-11-20-18/h4-12H,13H2,1-3H3 |
InChI Key |
BEROWVZSYDRQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=CC=CC=N3 |
Origin of Product |
United States |
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